methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate
Description
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate is a coumarin-derived ester characterized by a 2H-chromen-2-one (coumarin) backbone substituted with a 4-methyl group, a 3-phenyl group, and a propanoate ester linked via an ether bond at the 6-position. This structure combines the planar, conjugated coumarin system with a lipophilic phenoxypropanoate side chain, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity. Such compounds are often explored for applications in medicinal chemistry due to coumarin’s known roles in anticoagulation, fluorescence, and enzyme inhibition .
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-phenylchromen-6-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-12-16-11-15(24-13(2)19(21)23-3)9-10-17(16)25-20(22)18(12)14-7-5-4-6-8-14/h4-11,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNMVMIHDKBSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(C)C(=O)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate typically involves the following steps:
Formation of the Coumarin Core: The synthesis begins with the formation of the coumarin core, which can be achieved through the Pechmann condensation reaction. This involves the reaction of phenols with β-keto esters in the presence of an acid catalyst.
Introduction of the Methyl Group:
Attachment of the Phenyl Group: The phenyl group at the 3-position is introduced through electrophilic aromatic substitution.
Esterification: The final step involves the esterification of the hydroxyl group at the 6-position with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding dihydrocoumarin derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the coumarin core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution reactions may use strong nucleophiles like sodium hydride (NaH).
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Dihydrocoumarin Derivatives: Resulting from reduction reactions.
Substituted Coumarins: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the biological activity of coumarins. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for further research in these areas.
Medicine: In medicine, coumarins are known for their anticoagulant properties. This compound and its derivatives are being investigated for their potential use in the development of new anticoagulant drugs.
Industry: In industry, coumarins are used in the production of fragrances, flavors, and dyes. The compound's unique structure and properties make it suitable for various applications in these fields.
Mechanism of Action
The mechanism by which methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to scavenge free radicals, while its anti-inflammatory effects are due to the inhibition of inflammatory mediators. The anticoagulant activity is linked to the inhibition of vitamin K epoxide reductase, an enzyme involved in the synthesis of clotting factors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate with analogous compounds:
Key Observations :
Physicochemical Properties
Notes:
Biological Activity
Methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This compound particularly shows promise in medicinal chemistry due to its potential antimicrobial, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The compound can be characterized by the following structural formula:
It features a chromene backbone with a phenyl group at the 3-position and a methyl group at the 4-position, contributing to its unique biological activities.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of chromen derivatives, including this compound. Research indicates that these compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance, chromen derivatives have been shown to possess broad-spectrum antifungal activity against drug-resistant strains of Candida .
Anticancer Properties
Chromene derivatives have also been investigated for their anticancer effects. The ability of these compounds to intercalate with DNA can inhibit the replication of cancer cells. Studies have demonstrated that certain chromen derivatives significantly reduce the viability of cancer cell lines such as Caco-2 and A549 . The incorporation of specific substituents, like methyl or phenyl groups, enhances their anticancer activity by modulating their interaction with molecular targets.
The mechanism through which this compound exerts its biological effects involves several pathways:
- DNA Intercalation : The chromene core allows for intercalation into DNA, disrupting replication.
- Enzyme Modulation : The phenyl and benzenesulfonate groups enhance binding affinity to enzymes and receptors, modulating their activity.
- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Studies
- Study on Antifungal Activity : A study evaluating the antifungal efficacy of various chromene derivatives found that this compound showed significant inhibition against resistant Candida auris strains, highlighting its potential as a therapeutic agent in treating fungal infections .
- Anticancer Efficacy in Cell Lines : Research assessing the anticancer properties revealed that this compound reduced cell viability in Caco-2 cells by approximately 54.9% (p < 0.001) when compared to untreated controls, indicating strong anticancer potential .
Q & A
Q. What are the key steps in synthesizing methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate?
The synthesis typically involves multi-step organic reactions, including:
- Esterification : Formation of the propanoate moiety via reaction of a carboxylic acid derivative with methanol under acidic or basic conditions.
- Coupling reactions : Introduction of the chromen-2-one core through nucleophilic aromatic substitution or Ullmann-type coupling .
- Purification : Techniques like thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates and final products . Reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity. For example, dichloromethane (DCM) and refluxing are common for coupling steps .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Analytical methods include:
Q. What safety protocols are recommended for handling this compound?
Key practices include:
- Engineering controls : Use fume hoods to minimize inhalation risks.
- Personal protective equipment (PPE) : Gloves and lab coats to prevent skin contact.
- Decontamination : Immediate washing of contaminated skin/clothing and use of emergency showers .
Advanced Research Questions
Q. How can computational modeling optimize the compound's bioactivity?
- Molecular docking : Tools like AutoDock Vina predict binding affinities to targets like cyclooxygenase or lipoxygenase.
- QSAR studies : Correlate structural features (e.g., substituent electronegativity) with anti-inflammatory activity . Advanced simulations (MD, DFT) can refine predictions of reaction pathways and stability .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in IC values or binding kinetics may arise from:
- Assay variability : Standardize protocols (e.g., ELISA vs. fluorescence polarization).
- Sample purity : Use HPLC (>95% purity) to eliminate confounding impurities .
- Target specificity : CRISPR knockouts or isoform-selective inhibitors validate target engagement .
Q. How can synthetic routes be optimized for scalability?
- Flow chemistry : Continuous reactors improve reproducibility and reduce reaction times .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency .
- Green chemistry : Replace toxic solvents (DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. What strategies mitigate degradation during storage?
- Lyophilization : Stabilize the compound in solid form under inert atmospheres.
- Protective groups : Acetyl or tert-butyl groups shield reactive sites (e.g., ester moieties) from hydrolysis .
Methodological Resources
- Crystallography : SHELXL for high-resolution structure refinement .
- Chromatography : Reverse-phase HPLC for purity assessment .
- Kinetic studies : Stopped-flow spectroscopy to monitor reaction rates under varying pH/temperature .
For further details on synthesis intermediates or bioassay protocols, consult peer-reviewed studies on chromen-2-one derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
